Sodium 2-cyclopentyl-2-oxoacetate
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Overview
Description
Sodium 2-cyclopentyl-2-oxoacetate is an organic compound with the molecular formula C7H9NaO3 It is a sodium salt derivative of 2-cyclopentyl-2-oxoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyclopentyl-2-oxoacetate typically involves the neutralization of 2-cyclopentyl-2-oxoacetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in polar solvents.
Major Products Formed:
Oxidation: Cyclopentyl-2-oxoacetic acid derivatives.
Reduction: Cyclopentyl-2-hydroxyacetic acid derivatives.
Substitution: Various substituted cyclopentyl-2-oxoacetates.
Scientific Research Applications
Sodium 2-cyclopentyl-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific metabolic disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-cyclopentyl-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. It may act as an inhibitor or modulator of these enzymes, thereby affecting the biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 2-cyclopentyl-2-oxoacetate
- Methyl 2-cyclopentyl-2-oxoacetate
- 2-Cyclopentyl-2-oxoacetic acid
Comparison: Sodium 2-cyclopentyl-2-oxoacetate is unique due to its sodium salt form, which imparts different solubility and reactivity characteristics compared to its ester and acid counterparts. This makes it particularly useful in aqueous reactions and applications where ionic compounds are preferred.
Properties
Molecular Formula |
C7H9NaO3 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
sodium;2-cyclopentyl-2-oxoacetate |
InChI |
InChI=1S/C7H10O3.Na/c8-6(7(9)10)5-3-1-2-4-5;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
LLQQQHGURLGQPG-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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